molecular formula C21H17FN2 B5713198 2-benzyl-1-(2-fluorobenzyl)-1H-benzimidazole

2-benzyl-1-(2-fluorobenzyl)-1H-benzimidazole

Cat. No. B5713198
M. Wt: 316.4 g/mol
InChI Key: MXFUVLWKWMJSOJ-UHFFFAOYSA-N
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Description

2-benzyl-1-(2-fluorobenzyl)-1H-benzimidazole is a chemical compound that belongs to the benzimidazole family. It has been found to have potential applications in the field of medicinal chemistry due to its pharmacological properties.

Mechanism of Action

The mechanism of action of 2-benzyl-1-(2-fluorobenzyl)-1H-benzimidazole is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes or by interfering with cellular processes.
Biochemical and Physiological Effects:
Studies have shown that 2-benzyl-1-(2-fluorobenzyl)-1H-benzimidazole has biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-benzyl-1-(2-fluorobenzyl)-1H-benzimidazole in lab experiments is its potential as a new drug candidate. It has been found to exhibit potent pharmacological properties, making it a promising compound for further research. However, one of the limitations of using this compound in lab experiments is its relatively complex synthesis method, which may limit its availability and accessibility.

Future Directions

There are several future directions for the research and development of 2-benzyl-1-(2-fluorobenzyl)-1H-benzimidazole. One potential direction is the optimization of the synthesis method to make it more efficient and cost-effective. Another direction is the evaluation of its potential as a drug candidate for the treatment of various diseases. Additionally, further studies are needed to elucidate its mechanism of action and to investigate its potential side effects.

Synthesis Methods

The synthesis of 2-benzyl-1-(2-fluorobenzyl)-1H-benzimidazole involves the reaction between 2-fluorobenzylamine and benzyl isocyanide in the presence of a catalyst. The reaction proceeds through a multicomponent reaction (MCR) mechanism, which involves the formation of an intermediate product that subsequently reacts with another reagent to form the final product.

Scientific Research Applications

Studies have shown that 2-benzyl-1-(2-fluorobenzyl)-1H-benzimidazole has potential applications in the field of medicinal chemistry. It has been found to exhibit antitumor, antimicrobial, and antifungal activities. It has also been shown to have potential as an anti-inflammatory agent.

properties

IUPAC Name

2-benzyl-1-[(2-fluorophenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2/c22-18-11-5-4-10-17(18)15-24-20-13-7-6-12-19(20)23-21(24)14-16-8-2-1-3-9-16/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXFUVLWKWMJSOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-benzyl-1-(2-fluorobenzyl)-1H-benzimidazole

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